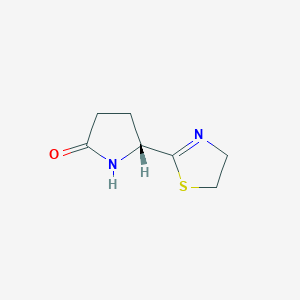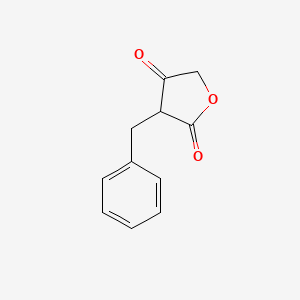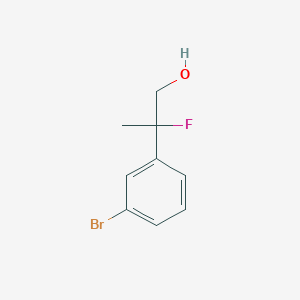
2-(3-Bromophenyl)-2-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-fluoropropan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of propanol, where the hydrogen atoms on the propanol chain are substituted with bromine and fluorine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-fluoropropan-1-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The initial step involves the bromination of benzene to form bromobenzene, which is then subjected to Friedel-Crafts acylation to introduce the propanone group. The final step involves the reduction of the carbonyl group to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Bromophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-Bromophenyl)-2-fluoropropane.
Substitution: Formation of 2-(3-Azidophenyl)-2-fluoropropan-1-ol or 2-(3-Cyanophenyl)-2-fluoropropan-1-ol.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-2-fluoropropan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromophenyl)-2-chloropropan-1-ol
- 2-(3-Bromophenyl)-2-iodopropan-1-ol
- 2-(3-Fluorophenyl)-2-bromopropan-1-ol
Uniqueness
2-(3-Bromophenyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10BrFO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
Clé InChI |
VSYKKUZEPVYVMT-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


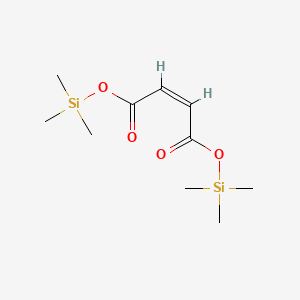

![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
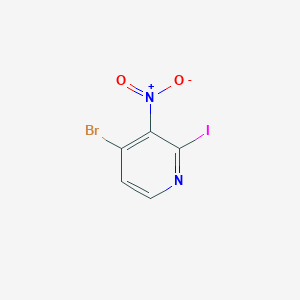
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
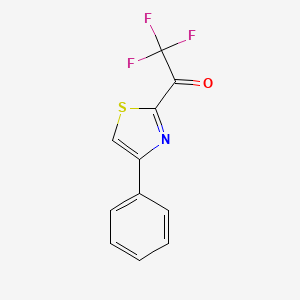

![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
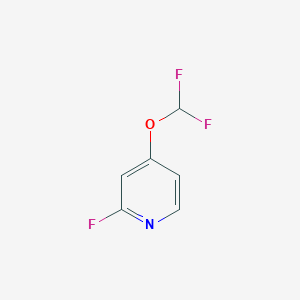
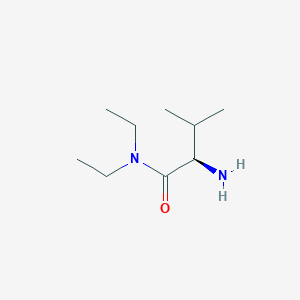
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
